Camizestrant exerts its effects through a dual mechanism on the estrogen receptor, and its efficacy has been validated across multiple preclinical models.
This compound functions as a pure antagonist [1]. It binds to ERα, inducing an inactive conformation. This binding not only blocks the receptor's transcriptional activity but also targets the receptor for proteasomal degradation, thereby reducing total ER protein levels within the cell [2]. This degradation is crucial for overcoming resistance driven by constitutively active ESR1 mutations (e.g., Y537S, D538G), which are a common resistance mechanism to aromatase inhibitors [2] [3].
The following diagram illustrates the core mechanism of this compound in comparison to normal estrogen signaling and the mechanism of ESR1 mutations.
This compound has demonstrated robust antitumor activity in both in vitro and in vivo models, including those resistant to fulvestrant [2].
The strong preclinical profile of this compound has translated into promising clinical results, particularly in the pivotal SERENA-6 Phase III trial.
The table below summarizes the key efficacy outcomes from the SERENA-6 trial.
| Endpoint | This compound + CDK4/6i (n=155) | Aromatase Inhibitor + CDK4/6i (n=155) | Hazard Ratio (HR) |
|---|
| Median Progression-Free Survival (PFS) | 16.0 months | 9.2 months | 0.44 (95% CI: 0.31-0.60) p<0.00001 [4] | | PFS at 1 Year | 60.7% | 33.4% | - [6] | | Time to Deterioration in Quality of Life | 23.0 months | 6.4 months | 0.53 (95% CI: 0.33-0.82) nominal p<0.001 [4] |
This compound represents a significant advancement in the landscape of endocrine therapy. Its profile as an oral SERD with strong preclinical and clinical efficacy against both wild-type and mutant ERα positions it as a potential new backbone for HR-positive breast cancer treatment.
Camizestrant was designed to be a potent, pure ERα antagonist and degrader with oral bioavailability, addressing the key limitation of the first-in-class SERD, fulvestrant, which requires intramuscular injection. [1] [2] The following table summarizes its core preclinical and mechanistic profile.
| Aspect | Preclinical Findings |
|---|---|
| Mechanism of Action | Oral selective estrogen receptor degrader (SERD) and pure ERα antagonist. [1] [3] |
| Key Molecular Properties | Molecular Weight: 476.51 g/mol; XLogP: 2.68; Hydrogen Bond Donors: 2; Hydrogen Bond Acceptors: 6; No Lipinski's rules broken. [4] |
| ER Degradation & Antagonism | Demonstrated robust and selective ER degradation, complete ER antagonism, and significant anti-proliferation in both ESR1 wild-type and mutant cell lines. [1] |
| In Vivo Efficacy (Monotherapy) | Showed strong anti-tumor activity in patient-derived xenograft (PDX) models of ER+ breast cancer, including models resistant to fulvestrant. [1] |
| In Vivo Efficacy (Combinations) | Enhanced anti-tumor activity was observed in combination with CDK4/6 inhibitors (e.g., palbociclib, abemaciclib) and PI3K/AKT/mTOR pathway inhibitors (e.g., alpelisib, everolimus, capivasertib) in CDK4/6i-naive and resistant models. [1] |
The drug's physicochemical properties were optimized for oral delivery, being a low molecular weight, low lipilicity base with good permeability. [2] A key challenge during development was understanding its dose-dependent bioavailability in dogs. Through mechanistic absorption, distribution, metabolism, and excretion (ADME) studies and physiologically-based pharmacokinetic (PBPK) modeling, researchers determined this was species-specific and predicted broadly linear pharmacokinetics in humans at pharmacologically relevant doses, which was later confirmed in clinical trials. [2]
The clinical development program for this compound spans from early-phase to ongoing Phase III trials, investigating its use both in metastatic and early-stage breast cancer.
| Trial Identifier | Phase | Setting & Patient Population | Key Design & Findings |
|---|
| SERENA-2 (NCT04214288) [5] [3] | II | Post-menopausal women with ER+/HER2- advanced breast cancer, previously treated with endocrine therapy. | Design: this compound (75 mg, 150 mg) vs. Fulvestrant. Finding: Met primary endpoint; both this compound doses showed statistically significant and clinically meaningful improvement in Progression-Free Survival (PFS) vs. fulvestrant. Well-tolerated. | | SERENA-6 (NCT04964934) [5] [3] | III | Patients with ER+/HER2- metastatic breast cancer with detectable ESR1 mutations on 1st-line treatment with an aromatase inhibitor + CDK4/6 inhibitor. | Design: this compound + CDK4/6i (palbociclib or abemaciclib) vs. continuing current endocrine therapy (AI) + CDK4/6i. Status: Fast Track Designation granted by FDA; results published in 2025. | | SERENA-4 (Not specified in sources) | III | 1st-line setting for HR-positive, locally advanced or metastatic breast cancer. | Design: Evaluates this compound + palbociclib from the start of 1st-line therapy. [5] | | CAMBRIA-2 (NCT05952557) [6] [7] | III | Adjuvant treatment for ER+/HER2- early breast cancer with intermediate-high/high risk of recurrence. | Design: this compound vs. standard endocrine therapy (aromatase inhibitor or tamoxifen) for up to 7 years. [6] [7] |
A known side effect of this compound is mild, transient, and reversible visual effects (e.g., photopsia, or flashes of light). Nonclinical studies in rats confirmed that this compound reaches the retina and causes a reversible, pharmacological effect on retinal response without structural damage, consistent with the clinical observations. [8]
The robust preclinical profile of this compound was established through a series of standardized experimental protocols. Key methodologies from the cited studies are detailed below.
1. Gene Expression Analysis (RNA Sequencing)
2. In Vitro Proliferation Assay
3. Investigation of Visual Effects (Nonclinical)
The strong rationale for combining this compound with CDK4/6 and PI3K/AKT/mTOR inhibitors stems from targeting multiple resistance pathways simultaneously. The diagram below visualizes this strategic approach.
The development of this compound exemplifies a modern oncology drug discovery journey, moving from target rationale and PK-optimized design through translational models demonstrating efficacy in resistance settings, to a confirmatory clinical program.
Camizestrant is designed to overcome the limitations of prior endocrine therapies. Its robust preclinical profile underscores its potential as a backbone for ER-positive breast cancer treatment.
The following diagram illustrates the core mechanism of action of this compound and its synergistic effects with combination therapies.
This compound degrades the estrogen receptor to suppress tumor growth, with synergistic effects when combined with CDK4/6 or PI3K/AKT/mTOR inhibitors.
The this compound clinical development program spans from early-phase dose finding to practice-changing Phase III trials.
This first-in-human trial established the foundation for later studies [2].
This trial demonstrated superiority over the established SERD, fulvestrant [3].
This practice-changing trial introduced a proactive, ctDNA-guided strategy for managing resistance [4] [5] [6].
| Outcome Measure | This compound + CDK4/6i | Aromatase Inhibitor + CDK4/6i | Hazard Ratio (HR) | P-value |
|---|---|---|---|---|
| Median PFS (Primary Endpoint) | 16.0 months | 9.2 months | 0.44 (95% CI: 0.31-0.60) | p < 0.00001 [6] |
| 24-Month PFS Rate | 29.7% | 5.4% | - | - [5] |
| Time to Deterioration (Quality of Life) | 23.0 months | 6.4 months | 0.53 (95% CI: 0.33-0.82) | nominal p < 0.001 [6] |
| PFS2 (Interim Analysis) | - | - | 0.52 (95% CI: 0.33-0.81) | p = 0.0038 [6] |
| Grade ≥3 Adverse Events | 60.0% | 45.8% | - | - [5] [6] |
| Most Common Grade ≥3 AE (Neutropenia) | 54.8% | 44.5% | - | - [5] |
| Treatment Discontinuation due to AEs | 1.3% | 1.9% | - | - [5] |
For research and development professionals, the methodologies from pivotal studies are detailed below.
The development of this compound is ongoing, with research exploring its potential in broader and earlier treatment settings.
Camizestrant's development program includes multiple clinical trials. The most impactful recent data comes from the SERENA-6 trial, while earlier-phase trials have established its foundational efficacy and safety profile.
Table 1: Key Clinical Trials for this compound
| Trial (Phase) | Design & Patient Population | Key Efficacy Findings | Key Safety Findings |
|---|
| SERENA-6 (Phase 3) | Compared switching to This compound + CDK4/6i vs. continuing Aromatase Inhibitor + CDK4/6i in 1st-line patients with emergent ESR1 mutations (detected via ctDNA) without radiological progression [1] [2]. | • 56% reduction in risk of disease progression/death (HR 0.44). • Median PFS: 16.0 months vs. 9.2 months (control). • Consistent benefit across all 3 CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) [2]. | Safety profile consistent with known profiles of individual drugs. Most common Grade ≥3 events were hematological (e.g., neutropenia). Discontinuation rates were very low (1-2%) [2]. | | SERENA-2 (Phase 2) | Compared This compound (75 mg, 150 mg) vs. Fulvestrant in post-menopausal women with ER+/HER2- advanced breast cancer who had progressed on prior endocrine therapy [3]. | • This compound 75 mg significantly improved PFS vs. fulvestrant (HR 0.58). • Benefit was observed in patients with and without ESR1 mutations [3]. | Most common treatment-emergent adverse events across this compound doses were visual disturbances (photopsia), bradycardia, and fatigue. Most were low grade [3]. | | SERENA-1 (Phase 1) | A multi-part, open-label study assessing this compound as a monotherapy and in combination with CDK4/6 inhibitors [4]. | Established the 75 mg dose as the recommended phase 3 dose. Showed antitumor activity in heavily pre-treated patients, including those with prior CDK4/6i and fulvestrant exposure [4]. | this compound was well-tolerated in combination with all three CDK4/6 inhibitors. No clinically meaningful drug-drug interactions were identified [4]. |
As a next-generation oral SERD and complete ER antagonist, this compound's mechanism is distinct from earlier endocrine therapies.
The diagram below illustrates its mechanism of action and key differentiators.
Key differentiators of this compound established in preclinical studies include [5]:
The clinical development of this compound is ongoing and expanding into earlier stages of breast cancer, aiming to prevent recurrence in high-risk patients.
This compound is designed as a low molecular weight, low lipophilicity base with good permeability to overcome the historical challenges of oral SERD development [1] [2].
Table 1: Key Non-Clinical and Simulated Human Pharmacokinetic Parameters [1] [2]
| Parameter | Species-Specific Data (In Vitro) | Human Prediction (PBPK Model) & Clinical Observation |
|---|---|---|
| Molecular Weight | 476.524 g/mol [3] | - |
| Mechanism of Action | - | Selective Estrogen Receptor α (ERα) degrader and complete antagonist [1] [4] |
| Intrinsic Clearance (CLint) | Human hepatocytes: 530 μL/min/g liver Rat: 5900 μL/min/g liver Dog: 5000 μL/min/g liver | Broadly linear PK in humans at pharmacologically relevant doses [1] | | Michaelis Constant (Km) | Human liver microsomes: 1 μM Dog: 0.3 μM Rat: 6 μM | - | | Primary Metabolizing Enzymes | Dog: CYP2D15 | Human: CYP3A4/5 [1] | | Volume of Distribution (Vdss) | 4-19 L/kg in animals (indicating extensive tissue distribution) [1] | - | | Bioavailability | Dose-dependent in dogs (2% to >90%) | High, supported by PBPK model [1] | | Half-life (t1/2) | - | ~20-23 hours, supporting once-daily (QD) dosing [5] | | Time to Cmax (tmax) | - | ~2-4 hours post-dose [5] |
Table 2: Clinical Pharmacokinetic and Safety Profile from SERENA-1 Trial [5] Phase I trial in women with ER+, HER2- advanced breast cancer; doses from 25 mg to 450 mg once daily.
| Parameter | Observation in Patients |
|---|---|
| Recommended Phase 2 Doses | 75 mg, 150 mg, and 300 mg QD |
| Safety Profile (Doses ≤150 mg) | No treatment-related serious adverse events (SAEs) or Grade ≥3 TRAEs |
| Most Common Treatment-Related Adverse Events (TRAEs) | Visual effects (56%), (sinus) bradycardia (44%), fatigue (26%), nausea (15%) - majority Grade 1/2 |
| Efficacy Context | Antitumor activity observed across doses, including in patients with prior CDK4/6i therapy, baseline ESR1 mutations, and visceral metastases |
This compound acts as a pure ERα antagonist and degrader, overcoming key limitations of earlier endocrine therapies [4].
The following details the core experimental approaches used to generate the PK and PD data.
1. Preclinical ADME and PBPK Modeling [1] [2]
2. Preclinical Pharmacodynamic and Efficacy Models [4]
3. Clinical Drug-Drug Interaction (DDI) Study [6]
The following diagrams illustrate the core experimental workflows and mechanistic pathways for this compound.
Mechanistic ADME and PBPK modeling workflow from preclinical to clinical phases.
This compound's core mechanism of action and synergistic combination strategies.
This compound represents a significant advancement in oral SERD development, with a favorable pharmacokinetic profile that enables once-daily dosing and a robust pharmacodynamic profile demonstrating efficacy against various forms of endocrine resistance. Its development was de-risked through sophisticated PBPK modeling, and it is now being evaluated in multiple late-stage clinical trials.
Camizestrant directly targets the estrogen receptor alpha (ERα) with a dual mechanism. The diagram below illustrates this pathway and the experimental models used to validate it.
As shown above, this compound's mechanism is characterized by:
ESR1 mutations [1] [2].The efficacy of this mechanism is supported by substantial data, summarized in the following tables.
Table 1: Summary of Key Preclinical Findings for this compound
| Study Model | Key Findings | Significance |
|---|---|---|
| ER+ Breast Cancer Cell Lines (e.g., MCF7, CAMA-1) | Robust ER degradation, potent antiproliferative activity, and modulation of ER-regulated gene expression [1]. | Confirms potent, selective anti-tumor activity in vitro. |
| ESR1 Mutant (ESR1m) Models | Maintained potent ER degradation and antiproliferative activity against constitutively active ER variants [1]. | Demonstrates potential to overcome a common mechanism of resistance to aromatase inhibitors. |
| Fulvestrant-Resistant PDX Models | Delivered strong antitumor activity in models resistant to the first-generation SERD fulvestrant [1]. | Suggests this compound may have superior efficacy and a broader treatment window. |
| Combination Studies (with CDK4/6i, PI3Kαi, mTORi, AKTi) | Increased antitumor activity in both treatment-naive and resistant models, independent of PI3K pathway mutation status [1]. | Supports rational combination strategies to address or preempt resistance. |
Table 2: Summary of Key Clinical Trial Data for this compound
| Trial (Phase) | Patient Population | Key Efficacy Results | Key Safety Findings |
|---|---|---|---|
| SERENA-1 (Phase I) [3] | Women with ER+/HER2- advanced breast cancer, heavily pre-treated. | Antitumor activity observed at all doses (25-450 mg), regardless of prior CDK4/6i, fulvestrant, or ESR1 mutation status [3]. |
Most TRAEs were Grade 1-2. Most common: visual effects (photopsia), bradycardia, fatigue. No Grade 3+ TRAEs at doses ≤150 mg [3]. |
| SERENA-6 (Phase III) [4] [5] | 1st-line HR+/HER2- advanced breast cancer with emergent ESR1 mutation on AI + CDK4/6i. |
PFS: this compound + CDK4/6i reduced risk of progression/death by 56% vs. continuing AI + CDK4/6i (HR 0.44; median PFS 16.0 vs. 9.2 mos) [4]. | Safety profile consistent with known profiles of each drug. Higher Grade ≥3 AEs (60% vs 46%) were driven by longer exposure to CDK4/6i. Discontinuation rates were very low (1-2%) [4]. |
| SERENA-2 (Phase II) [5] | ER+ locally advanced or metastatic breast cancer post-endocrine therapy. | Demonstrated a PFS benefit versus fulvestrant, irrespective of ESR1 mutation status or prior CDK4/6 inhibitor treatment [5]. |
Information specifically from SERENA-2 not detailed in provided results. |
The following workflows detail the core methodologies used to generate the data in the preclinical and clinical studies cited above.
1. In Vitro Gene Expression and Proliferation Analysis
This protocol is used to assess the immediate molecular and cellular effects of this compound, as described in the preclinical study [1].
2. SERENA-6 Phase III Trial ctDNA-Guided Design
This innovative trial design used circulating tumor DNA (ctDNA) to dynamically adjust treatment, representing a shift towards proactive management of resistance [4] [5].
This compound was specifically designed to overcome the limitations of the first-generation SERD fulvestrant, which has poor oral bioavailability and requires intramuscular injection [1] [2].
This compound's development program is extensive, investigating its use across the breast cancer continuum:
ESR1 mutation [4].
The table below summarizes the core chemical properties and key efficacy data from clinical trials for Camizestrant.
| Category | Details |
|---|---|
| Chemical Properties | |
| Generic Name | This compound [1] |
| DB Accession No. | DB19218 [1] |
| Modality | Small Molecule [1] |
| Chemical Formula | C24H28F4N6 [1] |
| Molecular Weight | 476.524 g/mol [1] |
| CAS Registry | 2222844-89-3 [1] |
| Synonyms | AZD9833 [1] [2] |
| Mechanism of Action | Next-generation Oral Selective Estrogen Receptor Degrader (SERD) and complete Estrogen Receptor antagonist [3] [2] [4] |
| Primary Target | Estrogen Receptor alpha (ERα/ESR1) [1] [4] |
| Key Clinical Efficacy (SERENA-2 Phase II Trial) [5] | This compound 75 mg vs. Fulvestrant 500 mg |
| Patient Population | ER+/HER2- advanced breast cancer after endocrine therapy |
| Primary Endpoint: Median PFS (Overall) | 7.2 months vs. 3.7 months |
| Hazard Ratio (HR) - Overall | 0.58 (90% CI: 0.41-0.81) |
| Hazard Ratio (HR) - ESR1 mutant | 0.33 (90% CI: 0.18-0.58) |
| Key Clinical Efficacy (SERENA-6 Phase III Trial) [3] | This compound + CDK4/6i vs. Aromatase Inhibitor + CDK4/6i |
| Patient Population | 1st-line HR+/HER2- advanced breast cancer with emergent ESR1 mutations |
| Primary Endpoint | Statistically significant and clinically meaningful improvement in Progression-Free Survival (PFS) |
Some patients in clinical trials experienced mild, transient visual effects. The following diagram and summary detail a nonclinical study designed to investigate this phenomenon [6].
Experimental workflow for retinal safety study.
The investigation aimed to determine if this compound localizes in the eye and affects retinal function, explaining transient visual effects (like photopsia) reported by some patients [6]. The study was conducted in two main parts, as shown in the diagram above.
The diagram below illustrates how this compound targets and degrades the Estrogen Receptor to inhibit cancer cell growth.
This compound mechanism: antagonizing and degrading estrogen receptor.
This compound is a next-generation oral Selective Estrogen Receptor Degrader (SERD) and a complete ER antagonist [3] [2] [4]. Its mechanism is twofold:
This dual action is effective against breast cancer cells driven by ER, including those with acquired ESR1 mutations that confer resistance to other endocrine therapies like aromatase inhibitors [3] [4]. By degrading the ER, this compound removes the engine of cancer growth, overcoming a key resistance mechanism.
The SERENA-6 trial addresses a critical challenge in managing hormone receptor-positive, HER2-negative advanced breast cancer: acquired resistance to first-line endocrine therapy [1].
A key driver of this resistance is the emergence of mutations in the ESR1 gene, which encodes the estrogen receptor. These mutations develop in approximately 30-40% of patients receiving an aromatase inhibitor plus a CDK4/6 inhibitor and are associated with poor outcomes [2] [3]. SERENA-6 investigated a paradigm of proactive intervention by using circulating tumor DNA analysis to detect ESR1 mutations before radiographic disease progression occurs [4]. The primary objective was to determine if switching the endocrine therapy to camizestrant, while continuing the same CDK4/6 inhibitor, could prolong progression-free survival compared to continuing with the original aromatase inhibitor [1].
SERENA-6 is a global, double-blind, randomized, placebo-controlled Phase III trial [5]. Its innovative, two-step ctDNA-guided design is outlined in the workflow below.
Positive results from a planned interim analysis were presented at the 2025 American Society of Clinical Oncology Annual Meeting.
Primary Efficacy Endpoint: Progression-Free Survival [2]
| Treatment Arm | Median PFS (Months) | Hazard Ratio (HR) | 95% CI | p-value |
|---|---|---|---|---|
| This compound + CDK4/6 inhibitor (n=155) | 16.0 | 0.44 | 0.31–0.60 | p < 0.00001 |
| Aromatase Inhibitor + CDK4/6 inhibitor (n=155) | 9.2 |
The this compound combination reduced the risk of disease progression or death by 56%. The PFS benefit was consistent across all three CDK4/6 inhibitors and various patient subgroups [2].
Patient-Reported Outcomes (PROs) [7] [6] PROs were a pre-specified secondary endpoint, assessed using EORTC QLQ-C30 and QLQ-BR23 questionnaires.
| Domain | Median Time to Deterioration (Months) | Hazard Ratio (HR) | 95% CI |
|---|---|---|---|
| Global Health Status/QoL | 23.0 vs 6.4 | 0.53 | 0.33–0.82 |
| Pain | 16.6 vs 6.5 | 0.57 | 0.37–0.86 |
| Physical Functioning | 23.0 vs 15.7 | 0.74 | 0.44–1.24 |
| Emotional Functioning | Not Reached | 0.51 | 0.29–0.87 |
PRO data showed that switching to this compound significantly delayed the deterioration of global health status and key cancer-related symptoms, supporting the clinical benefit of early intervention [2] [7].
Safety Profile [2]
The trial's innovative methodology for detecting molecular resistance is a key component for researchers to consider.
The SERENA-6 trial successfully establishes a new paradigm in breast cancer management. It demonstrates that proactive monitoring for resistance mutations and early therapeutic intervention before clinical progression can significantly improve patient outcomes [4] [3].
Based on these results, this compound in combination with a CDK4/6 inhibitor has been granted Breakthrough Therapy Designation by the US FDA for this indication [2]. The trial will continue to assess key secondary endpoints, including overall survival. Future research may explore applying this "switch" paradigm to other emergent resistance mechanisms, such as PIK3CA mutations [3].
ESR1 mutations represent a major mechanism of acquired resistance to endocrine therapy in estrogen receptor-positive (ER+) metastatic breast cancer (MBC). These mutations occur primarily in the ligand-binding domain (LBD) of the estrogen receptor gene, with hotspot mutations at amino acid positions 536, 537, and 538 being most clinically relevant. ESR1 mutations are rarely detected in primary breast cancer but are enriched in approximately 20-35% of ER+ MBC patients following aromatase inhibitor (AI) therapy, where they drive estrogen-independent ER activation and confer resistance to endocrine treatments [1] [2].
Table 1: Blood Collection Protocols for ctDNA Analysis
| Parameter | Standard Protocol | Alternative Protocol | Key Considerations |
|---|---|---|---|
| Blood Collection Tube | CellSave tubes (Menarini) | EDTA tubes (process within 2h) | Streck cell-free DNA preservative tubes enable room temperature shipping [2] |
| Minimum Blood Volume | 10 mL (recommended) | 7.5 mL (minimum) | Higher volumes improve DNA yield; 6-8mL may be insufficient for some NGS assays [3] |
| Centrifugation | 1800×g for 10 min at 4°C, then 16,000×g for 10 min | 300g for 10 min, then 1800g for 10 min, then 15,000g for 20 min | Remove cellular contamination completely to prevent genomic DNA contamination [1] [4] |
| Plasma Storage | -80°C in 1 mL aliquots | -80°C without aliquoting | Avoid repeated freeze-thaw cycles; storage at -20°C not recommended [4] |
Extraction Methodology: Use the Circulating Nucleic Acid kit (Qiagen, Cat# 55114) according to manufacturer's protocol with the following modifications: digest plasma in 100μL proteinase K buffer for 10 minutes at 37°C prior to purification [1]. For input volume, process 2 mL of plasma per extraction to maximize yield.
Quantification and Quality Control:
Table 2: Performance Comparison of ESR1 Mutation Detection Methods
| Methodology | Limit of Detection | Key Advantages | Limitations | Best Applications |
|---|---|---|---|---|
| ddPCR | 0.001% theoretical (0.01% practical) [6] | Ultra-high sensitivity; absolute quantification; cost-effective | Limited to known hotspots; low multiplexing capability | Serial monitoring of known ESR1 hotspots; minimal residual disease detection |
| LNA-Clamp ddPCR | 0.003% [6] | Enhanced sensitivity via wild-type suppression; detects rare mutations | Requires specialized LNA probes; optimization intensive | Detection of minor clones (<0.1% VAF) in primary tumors [6] |
| Targeted NGS Panels | 0.1-0.2% [7] [5] | Broader genomic coverage; detects novel mutations | Higher cost; complex bioinformatics; longer turnaround | Comprehensive profiling; heterogeneous mutation detection |
| dPCR-SEQ | 1.6% MAF threshold [3] | Combines dPCR enrichment with NGS breadth; cost-effective (~$300/sample) | Moderate sensitivity; requires 10ng input DNA | Research settings monitoring multiple genes simultaneously |
Principle: Locked Nucleic Acid (LNA) probes specifically bind wild-type ESR1 sequences during PCR, suppressing their amplification while allowing mutant allele amplification, thereby enhancing detection sensitivity for rare mutations [6].
Reagents and Equipment:
Protocol Workflow:
Principle: This hybrid approach combines digital PCR-based target enrichment with next-generation sequencing, enabling cost-effective monitoring of multiple genes simultaneously with improved sensitivity over standard NGS [3].
Detailed Procedure:
Library Construction: Use KAPA Hyper DNA Library Prep Kit in 96-well plates with mixes for end repair, dA addition, and ligation. Perform dual-indexed sequencing library amplification for 4-7 cycles [1].
Hybrid Capture: Utilize biotinylated bait oligonucleotides to enrich for target regions (e.g., ~125kb for CAPP-Seq or ~500kb for Guardant360). This approach can identify tumoral variant allele frequencies down to ~0.02% at 96% specificity [7].
Sequencing and Analysis: Perform sequencing using Illumina HiSeq Technology with:
The most prevalent ESR1 mutations occur in the ligand-binding domain, with D538G and Y537S/N/C accounting for the majority of clinically relevant variants. Research shows Y537S was detected in 5 patients, Y537N in 1, D538G in 2, and E380Q in 2 in one cohort [1]. Additionally, polyclonal ESR1 mutations were observed in 21% of ESR1 mutant patients, with the remainder showing monoclonal patterns [2].
Studies demonstrate high concordance between plasma ctDNA and tissue biopsies for ESR1 mutation detection. One study reported 97% agreement between tumor DNA and ctDNA analysis (Kappa 0.84, 95% CI 0.53-1.00) with 75% sensitivity and 100% specificity [2]. Another study found mutation profiles were highly concordant between plasma and paired tissue samples (r=0.96, P<0.0001) [1].
Longitudinal monitoring of ESR1 mutation allele frequency demonstrates clinical utility for predicting therapeutic response. The median time from AI initiation to ESR1 mutation detection was 39 months (95% CI 21.32-57.57) [1]. Changes in ESR1 mutant allele frequency often show discordant dynamics compared to other mutations (e.g., PIK3CA, TP53), reflecting tumor heterogeneity and differential treatment responses [3].
Common Challenges:
Quality Control Metrics:
ctDNA analysis for ESR1 mutations provides a non-invasive, real-time approach for monitoring therapeutic resistance and tumor evolution in ER+ metastatic breast cancer. The protocols detailed here enable robust detection of ESR1 mutations across various sensitivity requirements and clinical scenarios. As ESR1 mutation testing becomes increasingly integrated into clinical trial design and treatment decision-making, standardized methodologies and interpretive frameworks will be essential for optimizing patient outcomes.
Estrogen receptor-positive, HER2-negative breast cancer represents the most common subtype of breast cancer, accounting for approximately 68-75% of all cases. The current standard of care for advanced HR+/HER2- breast cancer involves endocrine therapy combined with CDK4/6 inhibitors, which has transformed first-line treatment outcomes. However, resistance to these therapies remains a significant clinical challenge, primarily driven by ESR1 mutations that emerge during treatment and confer resistance to aromatase inhibitors. Camizestrant is a next-generation oral selective estrogen receptor degrader (SERD) and complete estrogen receptor antagonist that demonstrates potent ER degradation with no evidence of agonism, maintaining robust antitumor effects in both ESR1 wild-type and mutant models.
The cyclin D-CDK4/6-retinoblastoma (Rb) pathway represents a crucial therapeutic target in HR+ breast cancer, with CDK4/6 serving as key regulators of the G1-S cell cycle checkpoint. CDK4/6 inhibitors function by binding to CDK4/6, preventing the formation of active CDK4/6-cyclin D complexes, thereby inducing complete Rb dephosphorylation and subsequent G1 cell cycle arrest. Beyond their direct cell cycle effects, CDK4/6 inhibitors significantly modulate tumor immunity by enhancing antigen presentation mechanisms, upregulating PD-L1 expression, and promoting tumor cytotoxic T-cell-mediated clearance, providing strong rationale for combination approaches.
SERENA-1 (NCT03616587) is a multipart, phase I, open-label study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound both as monotherapy and in combination with targeted agents in women with ER+, HER2- advanced breast cancer. The trial employed a dose-escalation and expansion format with sequential enrollment across various combination cohorts. Key methodological aspects included:
Patient Population: The study enrolled pre- or postmenopausal women with metastatic or recurrent ER+, HER2- adenocarcinoma of the breast who had received prior treatment with ≥1 endocrine therapy but ≤2 lines of chemotherapy in the advanced/metastatic setting. Prior treatment with CDK4/6 inhibitors was permitted, reflecting a clinically relevant, heavily pretreated population.
Study Arms and Dosing: Patients received oral once-daily this compound at 75 or 150 mg plus abemaciclib; this compound at 75, 150, or 300 mg plus palbociclib; or this compound 75 mg plus ribociclib at 400 or 600 mg. All CDK4/6 inhibitors were administered according to their regional labels, except ribociclib, where both early (400 mg) and advanced (600 mg) disease doses were evaluated.
Assessment Methods: Safety assessments included monitoring of treatment-emergent adverse events, clinical laboratory evaluations, vital signs, and electrocardiograms. Efficacy was assessed via radiographic imaging per RECIST v1.1. Pharmacokinetic sampling was performed to characterize this compound and CDK4/6 inhibitor exposure, and circulating tumor DNA was collected to monitor ESR1 mutation dynamics.
SERENA-6 (NCT04964934) represents a groundbreaking phase III, double-blind, registrational trial that introduced a novel ctDNA-guided approach to detect emerging endocrine resistance and inform therapy switching before radiographic disease progression. This innovative methodology included:
Screening Phase: 3,256 patients with HR+/HER2- advanced breast cancer receiving first-line aromatase inhibitor plus CDK4/6 inhibitor therapy underwent circulating tumor DNA monitoring every 2-3 months using liquid biopsies to detect emergent ESR1 mutations without radiographic progression.
Randomization: Upon detection of ESR1 mutations, 315 patients were randomized to either switch from aromatase inhibitor to this compound while continuing the same CDK4/6 inhibitor, or to continue the original aromatase inhibitor plus CDK4/6 inhibitor regimen. Both arms incorporated placebos to maintain blinding.
Endpoint Assessment: The primary endpoint was investigator-assessed progression-free survival per RECIST v1.1. Key secondary endpoints included time to second progression, overall survival, quality of life measures, and safety assessments.
Table: SERENA-6 Trial Patient Disposition and Screening Outcomes
| Parameter | Value |
|---|---|
| Total Screened Population | 3,256 patients |
| ESR1 Mutations Detected | 315 patients (9.7%) |
| Randomization Completion | 315 patients |
| Common CDK4/6 Inhibitors Used | Palbociclib, Ribociclib, Abemaciclib |
| Screening Methodology | Liquid biopsy every 2-3 months |
| Primary Endpoint | Progression-free survival |
The safety analysis from SERENA-1 demonstrated that this compound in combination with CDK4/6 inhibitors exhibited a manageable safety profile with adverse events consistent with the known profiles of each agent. The most common treatment-emergent adverse events for this compound 75 mg (the phase III dose) in combination with each CDK4/6 inhibitor were characterized by distinct profiles:
This compound plus Abemaciclib: Diarrhea was the predominant adverse event, occurring in 87.5% of patients, consistent with the known gastrointestinal profile of abemaciclib.
This compound plus Palbociclib: Neutropenia represented the most frequent hematologic toxicity, occurring in 80% of patients, aligning with the established safety profile of palbociclib.
This compound plus Ribociclib: Neutropenia incidence was dose-dependent, occurring in 32.1% at 400 mg and 53.1% at 600 mg doses, consistent with ribociclib's known hematological effects.
The This compound pharmacokinetic profile was consistent across combinations, with a median Tmax of approximately 4 hours postdose and an estimated half-life of 9.5 to 17 hours. No clinically meaningful drug-drug interactions were observed, supporting the pharmacological compatibility of these combinations.
A specialized analysis from SERENA-6 focused on visual symptoms associated with this compound treatment, assessed using the Visual Symptom Assessment Questionnaire. This patient-reported outcome measure revealed that visual effects (primarily photopsia, reported as brief flashes of light in the peripheral vision) were generally mild and manageable:
Timing and Duration: Visual effects typically lasted <1 minute per episode, occurred mostly in the morning or evening, and were infrequent (≤3 days per week).
Impact on Daily Living: Patients reported that visual effects caused no or low degree of bother and had minimal impact on activities of daily living.
Adherence Impact: Despite these visual symptoms, discontinuation rates due to adverse events were very low in both SERENA-1 and SERENA-6 trials (approximately 1-2%), indicating overall tolerability and manageable side effect profile.
Table: Comparative Safety Profiles Across CDK4/6 Inhibitor Combinations
| Parameter | Abemaciclib Combination | Palbociclib Combination | Ribociclib Combination |
|---|---|---|---|
| Most Common TEAE | Diarrhea (87.5%) | Neutropenia (80%) | Neutropenia (32.1-53.1%) |
| This compound Tmax | ~4 hours | ~4 hours | ~4 hours |
| This compound Half-life | 9.5-17 hours | 9.5-17 hours | 9.5-17 hours |
| Grade 3+ Hematological AEs | Neutropenia: 45% Anemia: 5% Leukopenia: 10% | Similar profile | Similar profile | | Drug-Drug Interactions | None clinically meaningful | None clinically meaningful | None clinically meaningful |
In the SERENA-1 trial, this compound combined with CDK4/6 inhibitors demonstrated encouraging clinical activity in a heavily pretreated population. Patients had received a median of 2 prior regimens (range: 0-7) for advanced disease, with 83% having received prior CDK4/6 inhibitor and 59% prior fulvestrant, representing a challenging clinical population with multiple prior exposures to advanced therapies. The efficacy outcomes included:
Clinical Benefit Rate: The 24-week clinical benefit rate (CBR24) across all combinations was 49.5%, indicating meaningful disease control despite extensive prior therapy.
Progression-Free Survival: The median progression-free survival was 7.4 months (95% confidence interval: 5.3-9.3), with antitumor activity observed across all combinations and regardless of prior CDK4/6 inhibitor or fulvestrant exposure.
Biomarker Activity: Antitumor activity was demonstrated in patients with and without ESR1 mutations, supporting the potential utility of this compound across diverse resistance mechanisms.
The SERENA-6 trial demonstrated groundbreaking efficacy for the ctDNA-guided early switch approach in patients developing ESR1 mutations during first-line therapy:
Progression-Free Survival: Switching to this compound plus CDK4/6 inhibitor resulted in a median PFS of 16.0 months compared to 9.2 months with continuing aromatase inhibitor plus CDK4/6 inhibitor, representing a 56% reduction in the risk of disease progression or death.
Consistency Across Subgroups: The PFS benefit was consistent across all CDK4/6 inhibitors and clinically relevant subgroups, including analysis by age, race, region, time of ESR1 mutation detection, and type of ESR1 mutation.
Quality of Life Outcomes: this compound combination significantly delayed time to deterioration in global health status and quality of life, with a median time to deterioration of 23.0 months versus 6.4 months with aromatase inhibitor combination.
The therapeutic efficacy of this compound combined with CDK4/6 inhibitors arises from coordinated targeting of complementary signaling pathways that drive HR+ breast cancer progression and resistance.
The CDK4/6-Rb-E2F pathway represents the fundamental molecular circuitry regulating the G1-S cell cycle transition. In normal cellular physiology, cyclin D-CDK4/6 complexes sequentially phosphorylate the retinoblastoma protein, leading to release of E2F transcription factors that activate genes required for S-phase entry and DNA replication. HR+ breast cancer frequently exhibits dysregulation of this pathway through cyclin D1 amplification or CDK4/6 overexpression, creating therapeutic vulnerability. CDK4/6 inhibitors induce complete Rb dephosphorylation, resulting in E2F sequestration and subsequent G1 cell cycle arrest. The coordinated targeting of ER signaling with this compound and cell cycle progression with CDK4/6 inhibitors creates a dual mechanism that addresses both hormonal drivers and proliferative signals in HR+ breast cancer.
Diagram 1: Molecular signaling pathways targeted by this compound and CDK4/6 inhibitors in HR+ breast cancer, showing the interplay between ER signaling and cell cycle regulation.
ESR1 mutations represent a key resistance mechanism to aromatase inhibitor therapy, emerging in approximately 40% of patients receiving first-line aromatase inhibitor plus CDK4/6 inhibitor therapy. These mutations primarily occur in the ligand-binding domain of the estrogen receptor gene, rendering estrogen receptors constitutively active in a ligand-independent manner. This constitutive activation leads to continued ER signaling despite aromatase inhibition, driving disease progression. This compound effectively targets both wild-type and mutant ESR1, maintaining potent ER degradation and antagonism even in the presence of common mutations such as Y537S and D538G. The combination with CDK4/6 inhibitors provides comprehensive suppression of both the driver oncogenic pathway and the cell cycle machinery.
The ctDNA monitoring methodology employed in SERENA-6 represents a state-of-the-art approach for real-time detection of resistance mechanisms:
Sample Collection: Blood samples (10 mL in cell-free DNA collection tubes) collected every 2-3 months during first-line treatment, with processing within 96 hours of collection.
Plasma Separation: Centrifugation at 1600 × g for 20 minutes at 4°C to separate plasma, followed by a second centrifugation at 16,000 × g for 10 minutes to remove residual cells.
DNA Extraction: Cell-free DNA extraction using validated commercial kits (e.g., QIAamp Circulating Nucleic Acid Kit) with elution in 50-100 μL of TE buffer.
ESR1 Mutation Analysis: Utilization of digital droplet PCR or next-generation sequencing panels targeting ESR1 mutations (including Y537S, D538G, E380Q, etc.) with sensitivity thresholds of 0.1% variant allele frequency.
Data Interpretation: Mutation calling based on established variant allele frequency thresholds with confirmatory testing for positive results.
The co-clinical trial approach described in provides a robust methodology for evaluating combination therapies in biologically relevant models:
Organoid Establishment: Malignant effusions or biopsy specimens obtained from patients with HR+/HER2- advanced breast cancer progressing on CDK4/6 inhibitor plus endocrine therapy, processed within 2 hours of collection.
Culture Conditions: Digestion with collagenase/hyaluronidase, embedding in Basement Membrane Extract matrix, and culture in advanced DMEM/F12 medium supplemented with growth factors, estrogen, and progesterone.
Drug Screening: Organoids treated with this compound (1 nM-10 μM), CDK4/6 inhibitors (1 nM-10 μM), and FGFR inhibitors (where applicable) in single agents and combinations for 7-14 days.
Viability Assessment: Cell Titer-Glo 3D viability assays performed according to manufacturer protocols, with luminescence measurement and IC50 calculation using nonlinear regression analysis.
Biomarker Correlation: Genetic characterization of organoids via whole-exome sequencing and RNA sequencing correlated with drug response patterns.
Comprehensive pharmacokinetic characterization of this compound in combination with CDK4/6 inhibitors:
Sample Collection: Serial blood samples collected pre-dose and at 0.5, 1, 2, 4, 6, 8, 10, and 24 hours post-dose during steady-state conditions.
Bioanalytical Method: Liquid chromatography with tandem mass spectrometry detection using validated methods with lower limits of quantification of 1 ng/mL for this compound and each CDK4/6 inhibitor.
Parameter Calculation: Non-compartmental analysis to determine Cmax, Tmax, AUC0-24, trough concentration (Ctrough), and apparent elimination half-life.
Drug-Drug Interaction Assessment: Comparison of pharmacokinetic parameters between combination therapy and historical monotherapy data, with geometric mean ratios and 90% confidence intervals calculated for Cmax and AUC0-24.
Table: Key Pharmacokinetic Parameters of this compound in Combination with CDK4/6 Inhibitors
| Parameter | This compound + Abemaciclib | This compound + Palbociclib | This compound + Ribociclib |
|---|---|---|---|
| Tmax (hours) | ~4 | ~4 | ~4 |
| Half-life (hours) | 9.5-17 | 9.5-17 | 9.5-17 |
| Cmax (ng/mL) | Data not specified | Data not specified | Data not specified |
| AUC0-24 (h·ng/mL) | Data not specified | Data not specified | Data not specified |
| Drug Interaction Potential | None clinically meaningful | None clinically meaningful | None clinically meaningful |
The comprehensive data from SERENA-1 and SERENA-3 trials establish This compound combined with CDK4/6 inhibitors as a promising therapeutic approach for HR+/HER2- advanced breast cancer, particularly in the context of emerging ESR1 mutations. The innovative methodology of ctDNA-guided therapy switching represents a paradigm shift in oncology drug development, enabling preemptive targeting of resistance mechanisms before radiographic progression. The consistent efficacy across all three globally approved CDK4/6 inhibitors, manageable safety profile, and significant quality of life preservation support the potential of this compound as a new endocrine therapy backbone in HR+ breast cancer.
Future research directions should focus on optimizing combination sequences, identifying predictive biomarkers beyond ESR1 mutations, and exploring earlier disease settings. Additionally, combination strategies with other targeted agents such as FGFR inhibitors in selected populations may address heterogeneous resistance patterns. The methodological frameworks established in these trials provide robust templates for future drug development programs targeting evolving resistance mechanisms in oncology.
Circulating tumor DNA (ctDNA) refers to fragmented DNA released into the bloodstream by tumor cells through apoptosis, necrosis, or active release [1] [2]. These fragments carry tumor-specific genetic and epigenetic alterations, making them valuable biomarkers for cancer management. ctDNA constitutes a variable fraction of total cell-free DNA (cfDNA), ranging from less than 0.1% in early-stage cancers to over 90% in advanced disease [3]. A key characteristic is its short half-life, estimated between 16 minutes and 2.5 hours, enabling real-time monitoring of tumor dynamics [3] [2].
Liquid biopsy overcomes critical limitations of traditional tissue biopsies, including invasive sampling procedures, inability to capture tumor heterogeneity, and infeasibility for frequent serial monitoring [3] [1]. The minimally invasive nature of blood collection allows for repeated sampling, providing a dynamic view of tumor evolution and treatment response that is more representative of the entire disease burden than a single tissue sample [4].
The most promising application of ctDNA is detecting MRD after curative-intent therapy. Post-treatment ctDNA positivity is a strong predictor of imminent clinical recurrence, often identifying patients with residual disease months to years before radiographic or clinical evidence appears [3] [5]. This lead time creates a critical window for therapeutic intervention. For example, in colorectal cancer, longitudinal ctDNA monitoring during and after adjuvant chemotherapy proved significantly faster and more reliable than carcinoembryonic antigen (CEA) testing and imaging for identifying molecular relapse [5].
ctDNA analysis enables noninvasive identification of actionable mutations for targeted therapy selection, particularly when tissue is unavailable or insufficient [4] [2]. In advanced non-small cell lung cancer (NSCLC), ctDNA testing can identify EGFR T790M resistance mutations, guiding subsequent treatment with third-generation EGFR inhibitors without the need for repeated tissue biopsies [5]. This approach captures a more comprehensive genomic profile by representing both primary and metastatic sites [3].
Serial ctDNA monitoring provides an early and accurate assessment of treatment efficacy. A decline in ctDNA levels often correlates with therapeutic response and can predict radiographic shrinkage more accurately than follow-up imaging [5]. Conversely, rising ctDNA levels or emergence of resistance mutations can signal treatment failure weeks before clinical progression, allowing for timely therapy modification [3] [5].
Regulatory agencies recognize ctDNA's potential as a biomarker in clinical trials. The FDA's 2024 guidance supports using ctDNA for MRD assessment in early-stage solid tumor drug development [6]. ctDNA-based endpoints, such as molecular response (significant ctDNA reduction) and clearance, are increasingly incorporated into trial designs to accelerate drug evaluation and approval [3] [6].
Proper sample handling is crucial for reliable ctDNA analysis due to its low concentration and rapid degradation.
The workflow for the ctDNA testing process is as follows:
| Method Category | Specific Technologies | Key Features | Sensitivity (VAF) | Best Applications |
|---|---|---|---|---|
| PCR-based Methods | RT-PCR, COLD-PCR, ddPCR, BEAMing | Targeted; rapid; cost-effective; limited to known variants | 0.1% (ddPCR) to 10% (RT-PCR) | Monitoring known mutations; MRD (ddPCR) |
| Next-Generation Sequencing | CAPP-Seq, TEC-Seq, Safe-SeqS, PhasED-Seq, SV-based assays | Comprehensive; untargeted; detects novel variants; requires bioinformatics | 0.01% to 0.1% | Therapy selection; resistance monitoring; MRD |
| Emerging Technologies | Nanomaterial electrochemical sensors; Magnetic nano-electrode systems; Fragmentomics | Ultra-sensitive; rapid; potential for point-of-care | Attomolar (<0.001%) | Early detection; low-shedding tumors |
Integrating ctDNA testing into clinical decision-making requires understanding its performance characteristics and limitations. The clinical decision pathway based on ctDNA results is as follows:
The FDA's 2024 guidance emphasizes the importance of analytical validation and clinical utility for ctDNA tests used in drug development [6]. Key considerations include:
Despite its promise, ctDNA analysis faces several challenges. Low abundance in early-stage disease remains a significant hurdle, with current technologies struggling to detect VAFs below 0.01% consistently [5] [7]. Clonal hematopoiesis of indeterminate potential (CHIP) can lead to false-positive results, as age-related mutations in blood cells are misattributed to cancer [2]. Pre-analytical variability and lack of technical standardization across platforms also complicate clinical implementation [7].
Future directions focus on overcoming these limitations through:
The most robust evidence for this combination comes from the SERENA-6 Phase III trial [1] [2] [3]. This study investigated switching to camizestrant plus a CDK4/6 inhibitor versus continuing with an aromatase inhibitor (AI) plus a CDK4/6 inhibitor in the first-line setting upon detection of an emergent ESR1 mutation in circulating tumor DNA (ctDNA), but before radiographic disease progression.
| Endpoint | This compound + CDK4/6i (n=155) | Aromatase Inhibitor + CDK4/6i (n=155) | Hazard Ratio (HR) & p-value |
|---|---|---|---|
| Median PFS (Investigator) | 16.0 months | 9.2 months | HR 0.44 (95% CI 0.31–0.60); p<0.00001 [1] |
| Risk Reduction of Progression/Death | 56% reduction | -- | -- [1] |
| Time to Deterioration in Global Health Status/QoL | 23.0 months | 6.4 months | HR 0.53 (95% CI 0.33–0.82) [1] |
| PFS2 (Interim Analysis) | -- | -- | HR 0.52 (95% CI 0.33–0.81); Trend favoring this compound arm [1] |
This trial demonstrated a consistent PFS benefit across all three CDK4/6 inhibitors and clinically relevant subgroups [1] [2]. Earlier phase I data from the SERENA-1 trial also support the combination's activity in heavily pre-treated populations, showing a clinical benefit rate (CBR24) of 49.5% and a median PFS of 7.4 months [4] [5].
Understanding the PK/PD characteristics of each agent is crucial for predicting drug-drug interactions and efficacy.
| Property | This compound | Palbociclib | Ribociclib | Abemaciclib |
|---|---|---|---|---|
| Approved Dosing in Combination | 75 mg once daily (Phase III dose) [4] | 125 mg once daily (21 days on/7 off) [3] | 600 mg once daily (21 days on/7 off) [3] | 150 mg twice daily [3] |
| Median Tmax | ~4 hours postdose [4] | Information not in sources | Information not in sources | Information not in sources |
| Estimated Half-life | 9.5 to 17 hours [4] | Information not in sources | Information not in sources | Information not in sources |
| Primary Metabolic Pathway | CYP3A4 [4] | CYP3A4, SULT2A1 [6] [7] | CYP3A4 [6] [7] | CYP3A4 [6] [7] |
| CYP3A4 Interaction Profile | No clinically meaningful DDIs observed in combinations [4] | Sensitive substrate [7] | Strong inhibitor and sensitive substrate [7] | Sensitive substrate [7] |
| Transporter Interactions | Information not in sources | ABCB1/ABCG2 substrate [7] | ABCB1 substrate and inhibitor [7] | ABCB1 substrate and inhibitor; better CNS penetration [7] |
Abbreviations: T~max~: Time to maximum concentration; DDI: Drug-drug interaction.
The diagram below illustrates the core mechanistic pathway and the pharmacokinetic interactions between these agents.
This protocol is designed to mimic the innovative design of the Phase III trial for evaluating early intervention upon resistance emergence [1] [2].
This protocol provides a framework for assessing the safety and preliminary efficacy of the combination, particularly in pre-treated populations [4] [5].
C~max~, T~max~, AUC, and half-life.The safety profile of this compound in combination with CDK4/6 inhibitors is consistent with the known profiles of each individual medicine, with no new safety signals identified in the SERENA-6 trial [1] [2]. Discontinuation rates due to treatment were very low (1-2%) and similar between arms [1].
The table below summarizes the most common treatment-emergent adverse events (AEs) observed with the 75 mg dose of this compound in combination therapy from the SERENA-1 trial [4].
| Adverse Event | This compound + Abemaciclib | This compound + Palbociclib | This compound + Ribociclib (400 mg) | This compound + Ribociclib (600 mg) |
|---|---|---|---|---|
| Diarrhea | 87.5% | Information not specified | Information not specified | Information not specified |
| Neutropenia | Information not specified | 80.0% | 32.1% | 53.1% |
| Grade ≥3 AEs (All Causality, SERENA-6) | 60% in this compound arm vs. 46% in AI arm, primarily hematological (e.g., neutropenia: 45% vs. 34%) [1] |
Note: SERENA-6 reported that the higher rate of Grade ≥3 AEs in the this compound arm was associated with a longer duration of drug exposure, and the majority were manageable hematological events typical of CDK4/6 inhibitors [1].
The combination of this compound (75 mg once daily) with standard doses of palbociclib, ribociclib, or abemaciclib is a well-tolerated and highly effective regimen, supported by robust Phase III evidence. The ctDNA-guided approach pioneered in SERENA-6 represents a paradigm shift in managing resistance in HR+ advanced breast cancer. These application notes provide a foundation for researchers to design further studies or implement similar therapeutic strategies.
The SERENA-6 Phase III trial investigated switching to camizestrant upon detection of an emergent ESR1 mutation via ctDNA, while continuing the same CDK4/6 inhibitor. The primary and key secondary endpoints from the interim analysis are summarized below [1].
Table 1: Primary and Key Secondary Efficacy Endpoints (Interim Analysis)
| Endpoint | This compound + CDK4/6i (n=155) | AI + CDK4/6i (n=155) | Hazard Ratio (HR) & 95% CI | P-value |
|---|---|---|---|---|
| Median PFS (Primary) | 16.0 months | 9.2 months | HR 0.44 (0.31–0.60) | p < 0.00001 |
| PFS2 (Interim) | 38 events | 47 events | HR 0.52 (0.33–0.81) | p = 0.0038 |
| Overall Survival (OS) | Data Immature | Data Immature | - | - |
| Time to Deterioration in QoL | 23.0 months | 6.4 months | HR 0.53 (0.33–0.82) | p < 0.001 |
Table 2: Select Grade 3 or Higher Adverse Events (All Causes)
| Adverse Event | This compound + CDK4/6i (n=155) | AI + CDK4/6i (n=155) |
|---|---|---|
| Any Grade ≥3 Event | 60% | 46% |
| Neutropenia | 45% | 34% |
| Leukopenia | 10% | 3% |
| Anemia | 5% | 5% |
| Discontinuation due to AE | ||
| This compound/AI | 1% | 2% |
| CDK4/6 Inhibitor | 1% | 1% |
The SERENA-6 trial employed a novel, biomarker-driven design to proactively address endocrine resistance.
The protocol for detecting emergent ESR1 mutations is designed for seamless integration into routine clinical practice [1] [2].
This ctDNA-guided workflow is illustrated in the following diagram:
The assessment of primary and secondary endpoints in SERENA-6 followed standardized, rigorous criteria [1] [2].
Progression-Free Survival (PFS)
Time to Second Progression (PFS2)
Overall Survival (OS)
Quality of Life (QoL)
The SERENA-6 trial successfully demonstrates the clinical value of a dynamic, ctDNA-guided treatment strategy.
This compound is a next-generation oral selective estrogen receptor degrader (SERD) and complete estrogen receptor antagonist [1]. The phase III SERENA-6 trial investigated a novel treatment strategy for patients with hormone receptor (HR)-positive, HER2-negative advanced breast cancer. The trial focused on patients in whom an ESR1 mutation emerged during first-line treatment with an AI plus a CDK4/6 inhibitor, without radiological disease progression [2] [3]. Patients were randomized to either switch their endocrine therapy from an AI to this compound (while continuing the same CDK4/6 inhibitor) or to continue with the standard AI and CDK4/6 inhibitor combination [3].
Quality of Life (QoL) is a critical endpoint in oncology trials, especially when evaluating new therapies for advanced cancer. The European Organisation for Research and Treatment of Cancer (EORTC) Quality of Life Questionnaire Core 30 (QLQ-C30) is a widely validated, patient-reported instrument designed to assess the health-related quality of life (HRQOL) of cancer patients [4] [5]. Its use in the SERENA-6 trial provides crucial data on how this compound impacts a patient's daily life and well-being.
The table below summarizes the core specifications of the EORTC QLQ-C30 instrument based on its established profile [5].
| Feature | Specification |
|---|---|
| Questionnaire Name | EORTC QLQ-C30 (Version 3.0) |
| Developer | EORTC Quality of Life Study Group |
| Description | Cancer-specific core questionnaire for use across various cancer types. |
| Administration | Self-administered |
| Time to Complete | Under 10 minutes |
| Number of Items | 30 |
| Key Domains | Functional Scales: Physical, Role, Cognitive, Emotional, Social Symptom Scales: Fatigue, Pain, Nausea/Vomiting Global Health Status/QoL Scale Single-Item Symptoms (e.g., Dyspnea, Appetite) | | Item Scaling | Most items: 1 (Not at all) to 4 (Very much) Global health items: 1 (Very poor) to 7 (Excellent) | | Scoring | All scales are scored from 0 to 100. • Higher scores on functional and global QoL scales indicate better functioning. • Higher scores on symptom scales indicate more severe symptoms. | | Minimally Important Difference | A change of 5 to 10 points is considered clinically meaningful for patients [5]. |
The assessment of patient-reported outcomes (PROs), including QoL, was a pre-specified and integral part of the SERENA-6 trial design [2] [6].
The following workflow diagram illustrates the sequential process of PRO assessment in the trial:
The PRO results from the SERENA-6 trial demonstrated that switching to this compound provided significant benefits in preserving patients' quality of life and functioning.
The table below summarizes the key Time to Deterioration results for GHS/QoL, symptoms, and functioning from the SERENA-6 trial [2] [6] [3].
| Assessment Domain | Hazard Ratio (HR) for Deterioration (this compound + CDK4/6i vs. AI + CDK4/6i) | Median Time to Deterioration (this compound + CDK4/6i vs. AI + CDK4/6i) | | :--- | :--- | :--- | | Global Health Status (GHS)/QoL | HR 0.53 (95% CI 0.33-0.82); p<0.001 [3] | 23.0 months vs. 6.4 months [3] | | Pain | HR 0.57 (95% CI 0.37-0.86) [2] [6] | Not Reported | | Shortness of Breath (Dyspnea) | HR 0.52 (95% CI 0.28-0.93) [2] [6] | Not Reported | | Emotional Functioning | HR 0.51 (95% CI 0.29-0.87) [2] [6] | Not Reported | | Fatigue | HR 0.75 (95% CI 0.46-1.24) [2] [6] | Not Reported | | Physical Functioning | HR 0.74 (95% CI 0.44-1.24) [2] [6] | Not Reported | | Role Functioning | HR 0.73 (95% CI 0.48-1.10) [2] [6] | Not Reported |
Interpretation of Hazard Ratios (HRs):
This compound is associated with visual side effects (e.g., brief flashes of light, or photopsia). A dedicated visual symptom assessment was conducted using the Visual Symptom Assessment Questionnaire (VSAQ) [1].
The PRO data from the SERENA-6 trial, collected using the validated EORTC QLQ-C30 and complementary tools, provide robust evidence that switching to this compound upon detection of an emergent ESR1 mutation offers a dual benefit: significant clinical efficacy and preservation of quality of life.
For researchers and clinicians, these findings underscore:
The management of hormone receptor-positive (HR+), HER2-negative breast cancer has been transformed by the introduction of targeted therapies, yet acquired resistance remains a significant clinical challenge. The emergence of ESR1 mutations represents the most prevalent mechanism of resistance to aromatase inhibitor (AI) therapy, occurring in approximately 40% of patients receiving first-line AI and CDK4/6 inhibitor combinations [1]. These mutations in the estrogen receptor alpha gene generate constitutively active receptors that function independently of estrogen ligands, rendering AIs ineffective while maintaining dependence on ER signaling pathways [2]. This molecular understanding provides the fundamental rationale for developing selective estrogen receptor degraders (SERDs) that directly target and eliminate both wild-type and mutant ER proteins.
Camizestrant (AZD9833) represents a next-generation oral SERD engineered to overcome the pharmacological limitations of first-generation SERDs like fulvestrant. Its dual mechanism of action involves complete antagonism of the estrogen receptor coupled with induced receptor degradation via the ubiquitin-proteasome system [3]. Preclinical studies have demonstrated that this compound achieves robust ER degradation and exhibits potent antiproliferative activity across various ER-positive breast cancer models, including those harboring ESR1 mutations and those with acquired resistance to fulvestrant [2]. The oral bioavailability of this compound provides distinct pharmacological advantages over intramuscular fulvestrant, enabling more consistent drug exposure and potentially more complete ER suppression [4]. The strategic innovation of the SERENA-6 trial was to leverage dynamic biomarker monitoring to detect ESR1 mutations emergence during ongoing first-line therapy, enabling preemptive intervention before clinical progression occurs [5].
The phase III SERENA-6 trial established the clinical validity of the this compound switching strategy in patients with HR-positive, HER2-negative advanced breast cancer who developed ESR1 mutations during first-line AI and CDK4/6 inhibitor therapy. The trial employed a novel biomarker-adaptive design that identified ESR1 mutation emergence through regular circulating tumor DNA (ctDNA) monitoring while patients were still deriving clinical benefit from first-line treatment [1]. This approach represents a paradigm shift in oncology therapeutics, moving from reactive treatment after progression to proactive intervention upon molecular resistance detection.
Table 1: Primary Efficacy Outcomes from SERENA-6 Trial
| Endpoint | This compound + CDK4/6i (n=157) | AI + CDK4/6i (n=158) | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Median PFS (months) | 16.0 | 9.2 | 0.44 (0.31-0.60) | <0.00001 |
| 1-year PFS rate | 60.7% | 33.4% | - | - |
| 2-year PFS rate | 29.7% | 5.4% | - | - |
| PFS2 (interim) | HR 0.52 (0.33-0.81) | - | 0.0038 | - |
| TTD in QoL (months) | 23.0 | 6.4 | 0.53 (0.33-0.82) | <0.001 |
The trial demonstrated that switching to this compound upon ESR1 mutation detection reduced the risk of disease progression or death by 56% compared to continuing with AI therapy [1] [6]. This progression-free survival benefit was consistent across all CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib) and across clinically relevant subgroups, including different ESR1 mutation types and timing of mutation detection [6]. The PFS advantage was complemented by a significant delay in time to deterioration of quality of life, with this compound extending the median time to deterioration of global health status from 6.4 months to 23.0 months, representing a 47% risk reduction in quality of life deterioration [6] [7].
The safety analysis from SERENA-6 confirmed that this compound in combination with CDK4/6 inhibitors exhibited a manageable safety profile consistent with the known effects of each individual agent. The adverse event profile was characterized primarily by hematological events associated with CDK4/6 inhibition and low-grade, manageable toxicities specific to this compound [6].
Table 2: Safety Profile of this compound in Combination with CDK4/6 Inhibitors
| Parameter | This compound + CDK4/6i | AI + CDK4/6i |
|---|---|---|
| Grade ≥3 adverse events | 60% | 46% |
| Neutropenia | 45% | 34% |
| Anemia | 5% | 5% |
| Leukopenia | 10% | 3% |
| Treatment discontinuation due to AE | 1% | 2% |
| Unique this compound AEs | Photopsia (visual flashes), bradycardia | - |
Notably, treatment discontinuation rates due to adverse events were very low and similar between arms (1% for this compound vs. 2% for AI), supporting the feasibility of long-term administration [6]. The unique adverse events associated with this compound, including photopsia (brief flashes of light in peripheral vision) and bradycardia, were generally low-grade, manageable, and reversible, with no associated structural eye changes or significant impact on daily activities [6] [3].
The ctDNA monitoring methodology employed in SERENA-6 represents a critical component of the treatment switching strategy. This protocol enables early detection of resistance mutations while patients are asymptomatic and clinically stable on first-line therapy.
Sample Collection and Processing:
ctDNA Analysis Methodology:
The SERENA-6 trial demonstrated that approximately 50% of patients had detectable ESR1 mutations at the first scheduled ctDNA testing timepoint, highlighting the early emergence of these mutations during first-line therapy and the importance of regular monitoring [1].
The treatment switching algorithm validated in SERENA-6 provides a structured approach for modifying therapy upon detection of ESR1 mutations without awaiting radiographic progression.
Inclusion Criteria for Switching:
Switching Protocol:
Assessment and Monitoring Post-Switch:
The following diagram illustrates the complete treatment switching strategy workflow:
The development of this compound addressed significant pharmacological challenges associated with oral SERD administration. Physiologically-based pharmacokinetic (PBPK) modeling was employed to predict human pharmacokinetics based on integrated mechanistic absorption, distribution, metabolism, and excretion (ADME) data [4].
Key Pharmacological Properties:
The following diagram illustrates this compound's mechanism of action at the molecular level:
The regulatory landscape for this compound is evolving rapidly based on the compelling data from the SERENA-6 trial. The U.S. Food and Drug Administration (FDA) has granted Breakthrough Therapy Designation for this compound in combination with CDK4/6 inhibitors for adult patients with HR-positive, HER2-negative locally advanced or metastatic breast cancer upon emergence of ESR1 mutations during first-line endocrine-based therapy [6]. This designation acknowledges the substantial clinical improvement over existing therapies and expedites the development and review process. While this compound remains investigational and is not yet approved for commercial use, the SERENA-6 data position it as a potential future standard of care in this specific molecular context.
The clinical readiness of the SERENA-6 strategy depends on several factors beyond regulatory approval. Widespread implementation requires access to reliable ctDNA testing platforms, establishment of turnaround time standards for molecular results, and development of clinical pathways that incorporate biomarker-driven treatment switches [8]. Additionally, economic considerations and reimbursement policies will significantly influence the real-world adoption of this monitoring-and-switching approach, particularly in resource-limited settings.
Despite the compelling efficacy demonstrated in SERENA-6, several methodological considerations merit attention. The control arm of SERENA-6 continued AI therapy despite known ESR1-mediated resistance, which represents a suboptimal standard from a biological perspective, though it reflects current clinical practice [8]. The immature overall survival data and potential confounding from imbalanced subsequent therapies (with more patients in the control arm receiving antibody-drug conjugates and other novel therapies) complicate the assessment of the strategy's ultimate survival benefit [8].
Future research directions should address several key questions:
The This compound treatment switching strategy represents a paradigm shift in the management of HR-positive advanced breast cancer, moving from reactive treatment after radiographic progression to proactive intervention upon molecular resistance detection. The SERENA-6 trial demonstrates that dynamic biomarker adaptation using ctDNA monitoring to guide early switching to this compound upon ESR1 mutation emergence significantly improves progression-free survival and quality of life outcomes while maintaining a manageable safety profile. This approach exemplifies the growing potential of precision oncology to deliver more personalized, effective, and patient-centered cancer care.
The following table summarizes the key efficacy data from the landmark SERENA-6 trial, which provides the context for understanding camizestrant's performance and the subsequent discussion on resistance [1] [2].
| Trial Parameter | SERENA-6 Trial Results |
|---|---|
| Trial Design | Phase III, double-blind, randomized. Patients with emerging ESR1 mutations on 1L AI + CDK4/6i were switched to this compound + CDK4/6i or continued AI + CDK4/6i [1] [3]. |
| Primary Endpoint (PFS) | Median PFS: 16.0 months (this compound) vs. 9.2 months (AI). Hazard Ratio (HR): 0.44 (95% CI, 0.31–0.60), meaning a 56% reduction in risk of progression/death [1] [2]. |
| Key Secondary Endpoints | Time to Deterioration (Global Health/QoL): 23.0 months (this compound) vs. 6.4 months (AI); HR: 0.53-0.54 [2] [4]. PFS2 (Time to second progression): Trend favoring this compound (HR: 0.52), but data immature [2]. Overall Survival: Data immature at time of reporting [3] [2]. | | Safety Profile | Discontinuation due to adverse events was very low (1.3% this compound vs. 1.9% AI). Most common Grade ≥3 events were hematological (neutropenia, leukopenia) linked to CDK4/6 inhibitors. Visual side effects (photopsia) were reported but caused minimal bother and were typically brief and reversible [1] [2] [5]. |
While clinical data for this compound is new, foundational research on ESR1 mutations provides established experimental models. The workflow below outlines a general approach for investigating endocrine resistance mechanisms.
Key Methodologies from Foundational Studies:
Q1: Are ESR1 mutations the only mechanism of resistance to this compound? No. While ESR1 mutations are a key driver of resistance to aromatase inhibitors, resistance in a clinical setting is multifactorial. Other mechanisms include alterations in the PI3K-AKT-mTOR, RAS-MAPK, and CDK4/6-RB-E2F pathways, as well as ESR1 amplifications, fusions, or loss [8]. The efficacy of this compound in SERENA-6, which combines it with a CDK4/6 inhibitor, highlights that overcoming resistance often requires addressing multiple pathways simultaneously [1] [9].
Q2: How can we monitor the emergence of resistance in real-time? The SERENA-6 trial pioneered a method using circulating tumor DNA (ctDNA) analysis. Blood samples were taken from patients every 2-3 months during routine scans to detect the emergence of ESR1 mutations before radiological progression occurred. This allows for proactive intervention and therapy switching [3] [2].
Q3: What is the clinical relevance of the visual symptoms (photopsia) associated with this compound? According to patient-reported outcomes in SERENA-6, visual effects (e.g., brief flashes of light) were typically mild, lasted less than a minute, occurred infrequently, and had minimal to no impact on daily activities or quality of life. This suggests that while it is a known side effect, it is generally manageable and should not preclude treatment [5].
Q1: What is the incidence of bradycardia associated with this compound? In the SERENA-6 Phase III trial, bradycardia was reported exclusively in the group receiving this compound in combination with a CDK4/6 inhibitor. The incidence is summarized in the table below [1] [2].
| Adverse Event | Incidence with this compound + CDK4/6i | Incidence with Aromatase Inhibitor + CDK4/6i |
|---|---|---|
| Bradycardia | 5.2% | 0% |
| Sinus Bradycardia | 2.6% | 0% |
Q2: How severe are these cardiac events and how should they be managed? The reported bradycardia events were manageable and did not lead to significant treatment discontinuation. The rate of serious adverse events was comparable between the this compound and control arms (10.3% vs. 12.3%), and discontinuation of this compound due to adverse events was very low (1%) [2]. This suggests that with proper monitoring, bradycardia can be managed without stopping effective therapy.
Q3: What is the recommended monitoring protocol for patients on this compound? A proactive monitoring strategy is recommended. The following table outlines a proposed protocol based on cardio-oncology best practices and the SERENA-6 trial design [3] [1].
| Monitoring Activity | Baseline | During Treatment (Every 2-3 months) | As Clinically Indicated |
|---|---|---|---|
| Clinical Assessment (History & Physical) | Yes | Yes | If symptoms occur |
| 12-Lead ECG (Electrocardiogram) | Yes | With each cycle (or as per regimen) | For abnormal heart rate or rhythm |
| Heart Rate & Rhythm Check | Yes | At every clinic visit | - |
This detailed methodology is adapted from the approach used in the SERENA-6 trial and general cardio-oncology guidelines [3] [1].
1. Objective: To systematically monitor for and manage treatment-emergent bradycardia in patients receiving this compound in combination with a CDK4/6 inhibitor.
2. Patient Population: Patients with HR-positive, HER2-negative advanced breast cancer enrolled in a clinical trial or treatment program involving this compound.
3. Materials and Equipment:
4. Procedures and Schedule:
5. Data Analysis:
The workflow for this monitoring protocol can be visualized in the following diagram:
This compound Bradycardia Monitoring Workflow
Photopsia with camizestrant is characterized as a pharmacological, on-target effect on retinal function rather than a structural injury to the eye. Preclinical studies confirm that this compound distributes to the retina and causes dose-dependent, reversible changes in retinal response, with no evidence of structural damage [1] [2].
The table below summarizes its incidence and characteristics from key clinical trials.
| Trial (Phase) | Incidence of Photopsia | Key Characteristics & Management Notes |
|---|---|---|
| SERENA-1 (Phase I) [3] | 56% (across all doses) | Most common treatment-related adverse event (TRAE). No Grade 3+ events at doses ≤150 mg. |
| SERENA-2 (Phase II) [4] [5] | 75 mg: 12.2% 150 mg: 24.7% 300 mg: 35.0% Fulvestrant: 0% | Typically Grade 1 or 2. Led to very low discontinuation rates (e.g., no patients discontinued in the 150mg or 300mg arms due to TRAEs) [4]. | | SERENA-6 (Phase III) [6] [7] | Reported, but no specific rate given. | Patient-reported data (VSAQ) showed episodes were typically brief (<1 minute), infrequent (≤3 days/week), and caused no or low bother with minimal impact on daily activities [6]. |
Q1: What is the underlying mechanism of this compound-induced photopsia? Nonclinical investigations in rats show that this compound distributes to the retina after oral dosing. It causes a reversible, pharmacological effect on retinal responses, significantly altering dark-adapted and light-adapted electroretinogram (ERG) waveforms. These effects are dose-dependent and fully resolve after treatment cessation, with no accompanying structural changes to the eye, indicating a functional rather than a toxicological origin [1] [2].
Q2: How should photopsia be monitored and managed in clinical trials?
Q3: Does photopsia lead to high rates of treatment discontinuation? No. Across clinical trials, discontinuation of this compound specifically due to photopsia has been very rare. In SERENA-2, no patients in the 150 mg or 300 mg arms discontinued treatment due to this side effect [4]. The low bother and minimal impact on activities reported by patients in SERENA-6 support its manageable nature [6].
For researchers investigating the visual effects of novel compounds, here is a core protocol based on the nonclinical study of this compound [1] [2].
Objective: To evaluate the functional and structural impact of a test compound on the retina.
Methodology:
The workflow and key relationships in this investigation are summarized in the diagram below.
The table below summarizes the progression-free survival (PFS) data from the SERENA-2 Phase II trial, which directly compared camizestrant with fulvestrant in post-menopausal women with ER-positive, HER2-negative advanced breast cancer [1] [2].
| Efficacy Measure | This compound 75 mg | This compound 150 mg | Fulvestrant 500 mg |
|---|---|---|---|
| Overall Population (Median PFS) | 7.2 months | 7.7 months | 3.7 months |
| Hazard Ratio (HR) vs. Fulvestrant | 0.58 (90% CI: 0.41-0.81) | 0.67 (90% CI: 0.48-0.92) | — |
| ESR1m Detected (Median PFS) | 6.3 months | 9.2 months | 2.2 months |
| HR in ESR1m Subgroup | 0.33 (90% CI: 0.18-0.58) | 0.55 (90% CI: 0.33-0.89) | — |
| Prior CDK4/6i Treatment (Median PFS) | 5.5 months | 3.8 months | 2.1 months |
| HR with Prior CDK4/6i | 0.49 (90% CI: 0.31-0.75) | 0.68 (90% CI: 0.44-1.04) | — |
Key efficacy insights from the data include:
The safety profile is a critical factor in dose optimization, especially for a drug intended for long-term management. The data below comes from the SERENA-1 and SERENA-2 trials [1] [4].
| Safety Measure | This compound 75 mg | This compound 150 mg | Fulvestrant 500 mg |
|---|---|---|---|
| Most Common TEAEs | Photopsia (visual effects), Bradycardia | Photopsia, Bradycardia | Injection site pain, Nausea |
| Grade 1/2 Bradycardia | 5.4% | 26.0% | 0% |
| Grade 1/2 Photopsia | 12.2% | 24.7% | 0% |
| Grade 3 or Higher TEAEs | 1.4% | 2.7% | 1.4% |
| Discontinuations due to TEAEs | 2 patients | 0 patients | 0 patients |
Key safety insights from the data include:
The following diagram synthesizes the key data into a logical pathway to guide dose selection for different experimental scenarios.
For scientists designing studies with this compound, here are essential methodologies based on the clinical trial data.
Q1: Why is the 75 mg dose, not the 150 mg, recommended for Phase III trials despite a lower median PFS in the overall population?
The risk-benefit profile favors the 75 mg dose. It delivers a greater reduction in the risk of disease progression or death (Hazard Ratio of 0.58 vs. 0.67) and shows superior activity in key subgroups like patients with ESR1 mutations, all with a significantly more favorable tolerability profile [1] [2]. This makes it a more suitable candidate for long-term treatment and combination therapies.
Q2: What is the preclinical rationale for combining this compound with CDK4/6 or PI3K/AKT/mTOR inhibitors? Preclinical studies show that this compound provides robust ER degradation and complete ER antagonism. Combining it with CDK4/6 inhibitors (e.g., palbociclib) or PI3K/AKT/mTOR inhibitors (e.g., everolimus, capivasertib) results in enhanced antitumor activity. This is a strategic approach to overcome resistance to endocrine therapy, with the triple combination showing particular promise in resistant models [7].
Q3: How does this compound compare to the established SERD, fulvestrant? this compound offers two key advantages:
The table below summarizes the incidence of key hematological adverse events (AEs) from the SERENA-6 Phase III trial, where camizestrant (75 mg) was combined with various CDK4/6 inhibitors (palbociclib, ribociclib, or abemaciclib) and compared to a control group receiving an aromatase inhibitor (AI) with a CDK4/6 inhibitor [1] [2] [3].
Table 1: Hematological Adverse Events in SERENA-6 Trial
| Adverse Event | This compound + CDK4/6i (n=155) | AI + CDK4/6i (n=155) | Notes |
|---|---|---|---|
| Any Grade 3 or Higher AE | 60.0% | 45.8% | Majority were hematological events [3] [4]. |
| Neutropenia (Any Grade) | 54.8% | 44.5% | Most common AE [3]. |
| Neutropenia (Grade ≥3) | 45.2% | 34.2% | [1] [3] |
| Leukopenia (Grade ≥3) | 10% | 3% | [1] |
| Anemia (Grade ≥3) | 5% | 5% | [1] |
Table 2: Monitoring and Management Protocol
| Parameter | Recommended Action |
|---|---|
| Routine Monitoring | Perform complete blood count (CBC) with differential before starting therapy, every 2-4 weeks for the first two cycles, and before each subsequent cycle [1]. |
| Grade 3 Neutropenia | Withhold CDK4/6 inhibitor dose until recovery to Grade ≤2 (ANC ≥1000/mm³). Resume at the same or a reduced dose per prescribing guidelines [1] [2]. |
| Grade 4 Neutropenia | Withhold CDK4/6 inhibitor dose until recovery to Grade ≤2. Consider dose reduction upon resumption [1]. |
| Febrile Neutropenia | Immediately withhold CDK4/6 inhibitor and this compound. Manage with antibiotics, granulocyte colony-stimulating factor (G-CSF), and other supportive care. Re-evaluate the treatment regimen after recovery [2]. |
Additional Considerations:
For researchers designing preclinical or clinical studies, the following diagram outlines a logical workflow for monitoring and managing hematological toxicity.
| Question | Evidence-Based Answer |
|---|---|
| Most common adverse events (AEs) with Camizestrant + CDK4/6 inhibitors? | Varies by CDK4/6 inhibitor partner [1]. |
| ∙ With Abemaciclib | Diarrhea (87.5% at 75 mg dose) [1]. |
| ∙ With Palbociclib or Ribociclib | Neutropenia (80% with Palbociclib; 53.1% with Ribociclib 600 mg) [1]. |
| Most common this compound-related AEs? | Visual effects (photopsia) and bradycardia, typically Grade 1 (mild) [2] [3]. |
| Are there clinically significant drug interactions? | No clinically meaningful drug-drug interactions observed between this compound and CDK4/6 inhibitors [1]. |
| What is the discontinuation rate due to AEs? | Very low. In SERENA-6, only 1% discontinued this compound and 1% discontinued the CDK4/6 inhibitor [4]. |
The following tables summarize the most frequent toxicities from clinical trials to help you anticipate and manage them.
Hematologic Toxicities (CDK4/6 Inhibitor Class Effects)
| Toxicity | This compound + CDK4/6i (n=155) | AI + CDK4/6i (n=155) | Management Guidance |
|---|---|---|---|
| Neutropenia | 45% | 34% | Monitor CBC regularly. Dose interruptions/reductions per CDK4/6i label. G-CSF support as needed. |
| Leukopenia | 10% | 3% | Monitor CBC. Manage with dose delays as per protocol. |
Non-Hematologic Toxicities
| Toxicity | Association / Frequency | Management Guidance |
|---|---|---|
| Diarrhea | Primarily with Abemaciclib combination (87.5%) [1] | Antidiarrheal medications (e.g., loperamide), dose adjustment of abemaciclib, and fluid/electrolyte management. |
| Visual Effects (Photopsia) | This compound-related (mild, Grade 1) [2] | Brief flashes of light in peripheral vision. Reassure patients it is reversible, does not impact daily activities, and is not associated with structural eye damage or visual acuity changes [4]. |
| Bradycardia | This compound-related (mild, Grade 1) [2] | Monitor heart rate. Typically asymptomatic and manageable without intervention. |
| Nausea / Fatigue | Associated with Ribociclib [2] | Supportive care with antiemetics and schedule management for fatigue. |
This workflow summarizes the key safety monitoring procedures used in the SERENA-1 and SERENA-6 clinical trials.
Toxicity Monitoring and Management Workflow
The toxicity profile of this compound in combination with CDK4/6 inhibitors is manageable and predictable. Key takeaways for your research are:
The table below summarizes the core technologies used for detecting ESR1 mutations, which is crucial for selecting the appropriate method for your research.
| Method | Key Principles | Advantages | Disadvantages/Limitations | Reported Sensitivity |
|---|---|---|---|---|
| Next-Generation Sequencing (NGS) [1] | High-throughput parallel sequencing of millions of DNA fragments. | Comprehensive genomic coverage; can detect novel/unknown mutations and co-mutations (e.g., in PIK3CA) [2] [1]. | Higher cost and complexity; may be less sensitive than PCR-based methods for very low-frequency variants [1]. | Validated to detect mutations at 0.1% Variant Allele Frequency (VAF) with specific hybrid-capture assays [2]. |
| Droplet Digital PCR (ddPCR) [3] [1] | Partitions sample into thousands of droplets for absolute quantification of target DNA molecules without a standard curve. | High sensitivity and reproducibility; ideal for detecting/quantifying low-frequency mutations in plasma [3] [1]. | Limited to detecting known, pre-specified mutations [1]. | Highly sensitive for known hotspot mutations; used for monitoring mutation levels in ctDNA [3]. |
| Quantitative PCR (qPCR) [4] [1] | Amplifies target DNA with fluorescence-based detection in real-time. | Utilizes widely available equipment; suitable for high-sensitivity detection of known mutations in both tissue and plasma [4] [1]. | Limited to detecting known mutations [1]. | New assays achieve high sensitivity by simultaneously analyzing cfDNA and exosomal RNA [4]. |
A recent harmonization study concluded that both NGS and ddPCR are valid and show similar performance for detecting low-frequency ESR1 mutations in diagnostic samples, emphasizing the importance of standardized procedures [5].
For researchers implementing a hybrid capture-based NGS approach, here is a detailed workflow based on a validated assay [2]:
Key Technical Details:
Here are solutions to common problems encountered during ESR1 mutation detection:
| Problem | Possible Cause | Troubleshooting Guide |
|---|---|---|
| Failure to detect low-VAF mutations | Assay sensitivity limitations; suboptimal sample quality. | Use methods with high sensitivity (ddPCR, UMI-NGS); ensure input cfDNA quality/quantity is sufficient [2] [5]. |
| Inconsistent results between labs | Lack of standardized pre-analytical/analytical procedures. | Participate in harmonization studies; use validated reference materials for assay calibration [5]. |
| Detecting mutation in progression-free patients | Emerging resistance mutation before clinical/radiographic progression. | This is an expected finding in serial monitoring. Correlate with rising ctDNA levels; consider it an early indicator of resistance [7]. |
| Trial Name / Phase | Patient Population | Camizestrant Arm Discontinuation due to AE | Comparator Arm Discontinuation due to AE | Key Context |
|---|---|---|---|---|
| SERENA-6 (Phase 3) [1] [2] | 1L HR+/HER2- aBC with emergent ESR1m (on CDK4/6i) | 1.3% (2 of 157) | 1.9% (3 of 158) | On a background of CDK4/6 inhibitors (palbociclib, ribociclib, or abemaciclib). |
| SERENA-2 (Phase 2) [3] | ER+/HER2- aBC after prior endocrine therapy (Monotherapy) | 1.4% (1 of 74, 75 mg dose) 2.7% (2 of 73, 150 mg dose) | 1.4% (1 of 73, Fulvestrant) | Monotherapy setting. The 75 mg dose is the phase 3 dose. |
For your technical support materials, here are the detailed methodologies and safety profiles from the cited trials.
SERENA-6 Trial Protocol Highlights
SERENA-6: Common Adverse Events While discontinuation was low, the following Grade 3 or higher adverse events (from all causes) were reported. It is important to note these were primarily associated with the background CDK4/6 inhibitor therapy [1]:
SERENA-2 Trial Protocol Highlights
The following diagram illustrates the general workflow for safety monitoring and discontinuation tracking in these this compound clinical trials, based on the protocols from SERENA-6 and SERENA-2:
The table below summarizes the frequency of select Grade 3 or higher adverse events (AEs) from the SERENA-6 trial, which compared camizestrant + CDK4/6 inhibitor (CDK4/6i) versus an aromatase inhibitor (AI) + CDK4/6i [1] [2].
| Adverse Event | This compound + CDK4/6i (n=155) | Aromatase Inhibitor + CDK4/6i (n=155) |
|---|---|---|
| Any Grade 3 or higher AE | 60% | 46% |
| Neutropenia | 45% | 34% |
| Leukopenia | 10% | 3% |
| Anemia | 5% | 5% |
| Serious AEs | 10% | 12% |
| Discontinuation due to AEs | 1% | 2% |
Key Safety Observations:
The SERENA-6 trial employed a proactive, circulating tumor DNA (ctDNA)-guided approach to monitor for emerging resistance and guide therapy switches. The workflow illustrates this ctDNA-guided strategy.
Key Methodological Details:
| CDK4/6 Inhibitor | Most Common Treatment-Emergent Adverse Event(s) (TEAEs) | Key Hematological Laboratory Abnormalities |
|---|---|---|
| Abemaciclib | Diarrhea (87.5%) | Information not specified in detail |
| Palbociclib | Neutropenia (80%) | Information not specified in detail |
| Ribociclib | Neutropenia (32.1% with 400 mg; 53.1% with 600 mg) | Information not specified in detail |
The tolerability data comes from the SERENA-1 trial (NCT03616587), a phase I, multi-part, open-label study [1]. Here is a summary of its key methodological details:
The following diagram illustrates the synergistic mechanism of this compound and CDK4/6 inhibitors, which target two key pathways in HR+ breast cancer cell proliferation.
This combined action leads to a more potent suppression of cancer cell growth than either approach alone [1] [3].
Q1: What is the recommended phase III dose of this compound in combination with CDK4/6 inhibitors? Based on the SERENA-1 trial, the dose selected for phase III investigation is This compound 75 mg once daily in combination with standard doses of abemaciclib, palbociclib, or ribociclib [2] [1].
Q2: Are there patient-reported outcomes (PROs) supporting the tolerability of these combinations? Yes, data from the SERENA-6 trial indicate that switching to this compound plus a CDK4/6 inhibitor significantly delayed the time to deterioration in symptoms like pain and also maintained global health status and quality of life compared to continuing with an aromatase inhibitor [7].
Q3: How does this compound's tolerability compare with other SERDs in combination therapies? While head-to-head comparisons are not available, other next-generation oral SERDs like elacestrant have also shown manageable tolerability in early-phase trials when combined with CDK4/6 inhibitors, allowing for the administration of standard drug doses [8].
The table below summarizes the key efficacy and safety outcomes from the SERENA-2 Phase II trial, which directly compared camizestrant to fulvestrant [1] [2] [3].
| Parameter | This compound 75 mg | This compound 150 mg | Fulvestrant 500 mg |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 7.2 months [1] | 7.7 months [1] | 3.7 months [1] |
| Hazard Ratio (HR) vs. Fulvestrant | 0.59 (90% CI: 0.42-0.82) [1] | 0.64 (90% CI: 0.46-0.89) [1] | — |
| P-value vs. Fulvestrant | p=0.017 [1] | p=0.0090 [1] | — |
| Objective Response Rate (ORR) | 15.7% [3] | 20.3% [3] | 11.5% [3] |
| Clinical Benefit Rate (CBR) at 24 weeks | 48.8% [3] | 51.0% [3] | 39.1% [3] |
| Most Common Treatment-Related Adverse Events (AEs) | • Low-grade nausea/vomiting [4] • Photopsia (12.2%, all Grade 1) [3] • Asymptomatic bradycardia [4] | • Low-grade nausea/vomiting [4] • Photopsia (24.7%, all Grade 1) [3] • Asymptomatic bradycardia [4] | • Injection site pain [5] | | Treatment-Related Serious AEs | 8% of patients [1] | 10% of patients [1] | 5% of patients [1] |
Both drugs are SERDs, but key differences in their properties contribute to this compound's enhanced efficacy profile.
The following diagram illustrates the core mechanism of action of SERDs and the key advantages of this compound in the context of endocrine resistance.
A critical finding from SERENA-2 was the pronounced benefit of this compound in patients whose tumors had ESR1 mutations detected in circulating tumor DNA (ctDNA) at baseline [4] [7] [3].
The data from SERENA-2 and subsequent trials have several important implications for scientists and drug developers.
For researchers and drug development professionals, the data indicates that this compound represents a significant advance over fulvestrant. Its superior efficacy, oral administration, and potent activity against ESR1-mutant tumors position it as a strong candidate to become a new standard-of-care endocrine therapy backbone. The ongoing Phase III program (SERENA-4, SERENA-6) will further define its role in the treatment landscape of ER-positive breast cancer.
| Parameter | Camizestrant + CDK4/6 Inhibitor | Aromatase Inhibitor (AI) + CDK4/6 Inhibitor |
|---|---|---|
| Median PFS (Primary Endpoint) | 16.0 months (95% CI, 12.7-18.2) [1] [2] | 9.2 months (95% CI, 7.2-9.5) [1] [2] |
| Hazard Ratio (HR) for PFS | 0.44 (95% CI, 0.31-0.60); p<0.00001 [1] [3] | - |
| Risk Reduction for Progression/Death | 56% [1] [4] | - |
| PFS Rate at 1 Year | 60.7% [5] [4] | 33.4% [5] [4] |
| PFS Rate at 2 Years | 29.7% [5] [4] | 5.4% [5] [4] |
| Common Grade ≥3 Adverse Events (AEs) | Neutropenia (45%), Leukopenia (10%), Anemia (5%) [1] | Neutropenia (34%), Leukopenia (3%), Anemia (5%) [1] |
| Discontinuation due to AEs | 1.3% [5] [2] | 1.9% [5] [2] |
The SERENA-6 trial introduced a novel, ctDNA-guided interventional approach [6] [1].
The workflow of this innovative trial design is summarized in the diagram below.
Beyond clinical efficacy, patient-reported outcomes from SERENA-6 demonstrated that switching to this compound significantly delayed the deterioration of quality of life and symptoms compared to continuing an AI [7] [8] [9].
The therapeutic rationale for this compound lies in its distinct mechanism of action and its ability to overcome a key resistance pathway to aromatase inhibitors.
The diagram below illustrates this core mechanistic difference.
| CDK4/6 Inhibitor | Patient Number | Key Efficacy (All Combinations) | Most Common Treatment-Emergent Adverse Event (TEAE) |
|---|---|---|---|
| Abemaciclib [1] | 53 | Clinical Benefit Rate at 24 weeks (CBR24): 49.5% | Diarrhea (87.5% with 75 mg CAMI) |
| Palbociclib [1] | 78 | Median Progression-Free Survival (mPFS): 7.4 months (95% CI, 5.3-9.3) | Neutropenia (80% with 75 mg CAMI) |
| Ribociclib [1] | 60 | Antitumor activity was observed across all combinations, including in patients previously treated with a CDK4/6i and/or fulvestrant. | Neutropenia (32.1% with 400 mg RIB; 53.1% with 600 mg RIB) |
The data from the trials support the use of camizestrant as a new endocrine backbone in combination therapy.
The following diagram illustrates the structure of the SERENA-1 trial, which generated the comparative data.
Here is a detailed breakdown of the trial's methodology [1] [5]:
| Trial (Phase) | Comparison | Population & ESR1 Status | Key Efficacy Result (PFS) | Citation |
|---|---|---|---|---|
| SERENA-2 (Phase II) | This compound (75 mg) vs. Fulvestrant | Overall Population | Significantly improved PFS with this compound over fulvestrant [1] | |
| This compound (75 mg) vs. Fulvestrant | ESR1m (~40% of patients) | Even greater PFS difference favoring this compound [1] | ||
| This compound (75 mg) vs. Fulvestrant | ESR1wt | No meaningful efficacy differences [1] | ||
| SERENA-6 (Phase III) | Switch to this compound + CDK4/6i vs. Continue AI + CDK4/6i | ESR1m (ctDNA-detected) | Median PFS: 16.0 vs. 9.2 mos (HR, 0.44; P < .0001) [2] [3] |
The data in the table above is derived from robust clinical trial designs. Here are the detailed methodologies for the cited experiments.
The following diagram illustrates the molecular mechanism by which this compound effectively targets both wild-type and mutant ERα, with a particular advantage in overcoming resistance conferred by ESR1 mutations.
As the diagram shows:
| Endpoint | Camizestrant + CDK4/6 Inhibitor | Aromatase Inhibitor (AI) + CDK4/6 Inhibitor | Result |
|---|---|---|---|
| Median PFS | 16.0 months [1] | 9.2 months [2] [1] | - |
| Hazard Ratio (HR) | 0.44 (95% CI: 0.31-0.60) [1] | - | 56% reduction in risk of progression/death [1] |
| PFS Rate (1 Year) | 60.7% [2] | 33.4% [2] | - |
| PFS Rate (2 Years) | 29.7% [2] | 5.4% [2] | - |
| Time to Deterioration in Quality of Life | 23.0 months [1] | 6.4 months [1] | 47% risk reduction (HR 0.53) [1] |
The SERENA-6 trial (NCT04964934) employed an innovative, double-blind, randomized design to evaluate the benefit of proactively switching endocrine therapy upon detection of molecular resistance [3].
To determine if switching from a first-line aromatase inhibitor to this compound upon detection of an emergent ESR1 mutation in circulating tumor DNA (ctDNA)—but before radiological disease progression—could extend the benefit of first-line treatment [3].
The following diagram illustrates the streamlined workflow of the SERENA-6 trial design.
This compound's efficacy stems from its ability to overcome a key resistance mechanism in HR-positive breast cancer.
The diagram below illustrates this mechanism and the resistance pathway it counteracts.
| Assessment Domain | Camizestrant + CDK4/6 Inhibitor | Aromatase Inhibitor (AI) + CDK4/6 Inhibitor | Hazard Ratio (HR) |
|---|---|---|---|
| Global Health Status / QoL (Primary QoL Endpoint) | Median TTD: 23.0 months [1] | Median TTD: 6.4 months [1] | 0.54 [2] |
| Pain (Secondary Endpoint) | Median TTD: 16.6 months [3] | Median TTD: 6.5 months [3] | 0.57 [2] [3] |
| Fatigue | Median TTD: Not Reached [3] | Median TTD: 13.8 months [3] | 0.75 [2] [3] |
| Shortness of Breath (Dyspnoea) | Median TTD: Not Reached [3] | Median TTD: 16.8 months [3] | 0.52 [2] [3] |
| Physical Functioning | Median TTD: 23.0 months [3] | Median TTD: 15.7 months [3] | 0.74 [2] [3] |
| Emotional Functioning | -- | -- | 0.51 [2] [3] |
| Role Functioning | -- | -- | 0.73 [2] [3] |
Note: TTD = Time to Deterioration; HR < 1.0 favors this compound. A Hazard Ratio of 0.54 indicates a 46% reduction in the risk of deterioration.
The compelling QoL data from the SERENA-6 trial is supported by a robust and predefined methodology for assessing patient-reported outcomes.
Trial Design: SERENA-6 was a global, double-blind, randomized, placebo-controlled phase 3 trial. It enrolled patients with HR-positive, HER2-negative advanced breast cancer who had been on first-line therapy with an AI and a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) for at least six months without radiological progression. A key innovation was the use of serial circulating tumor DNA (ctDNA) monitoring to identify patients with emerging ESR1 mutations. Upon detection of the mutation, these patients were randomized to either switch to this compound (75 mg once daily) or continue with their original AI, while maintaining the same CDK4/6 inhibitor [1] [4] [5].
PRO Assessment Tools: The PRO analysis used validated, standardized questionnaires administered at predefined timepoints [2] [3]:
Assessment Schedule & Analysis: To capture detailed data, questionnaires were administered frequently: every 4 weeks for the first 12 weeks, then every 8 weeks. The primary PRO analysis focused on Time to Deterioration (TTD), defined as the time from randomization to the first confirmed meaningful worsening in score [1] [3]. This rigorous methodology ensures that the observed benefits are both statistically significant and clinically meaningful for patients.
Understanding this compound's mechanism and its specific side effect profile is crucial for a complete comparison.
The data from the SERENA-6 trial establishes a new paradigm for the treatment of advanced HR-positive breast cancer. The strategy of using ctDNA as a dynamic biomarker to guide an early switch to this compound before radiological progression not only significantly improves progression-free survival but also provides a substantial and consistent benefit in preserving and prolonging patient quality of life across multiple domains.
The U.S. FDA granted Breakthrough Therapy Designation (BTD) to camizestrant in combination with a CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib). It is intended for adult patients with HR-positive, HER2-negative, locally advanced or metastatic breast cancer upon the emergence of an ESR1 mutation during first-line endocrine-based therapy [1] [2].
As a next-generation oral SERD and complete estrogen receptor (ER) antagonist, this compound's mechanism of action involves:
The diagram below illustrates the mechanism of action of this compound and the emergence of ESR1 mutation-driven resistance.
The BTD is supported by compelling data from the SERENA-6 Phase III trial [1] [5] [2]. This trial featured a novel, ctDNA-guided "switch" design.
The table below summarizes the key efficacy and quality of life outcomes from the SERENA-6 trial.
| Endpoint | This compound + CDK4/6i (n=155) | AI + CDK4/6i (n=155) | Hazard Ratio (HR) | p-value |
|---|---|---|---|---|
| Median PFS (Investigator) | 16.0 months | 9.2 months | 0.44 (95% CI: 0.31–0.60) | p < 0.00001 [1] |
| 1-Year PFS Rate | 60.7% | 33.4% | — | — [2] |
| Time to Deterioration (Global Health Status/QoL) | 23.0 months | 6.4 months | 0.53 (95% CI: 0.33–0.82) | nominal p < 0.001 [1] |
| PFS2 (Interim Analysis) | — | — | 0.52 (95% CI: 0.33–0.81) | p = 0.0038 [1] |
| Overall Survival (OS) | Immature data | Immature data | — | — [1] [5] |
The following diagram outlines the innovative workflow of the SERENA-6 trial.
Evidence from earlier-phase trials further supports this compound's efficacy and tolerability profile.
This compound is part of a new generation of agents targeting ER-positive breast cancer. The table below compares it with other key investigational and approved agents in late-stage development.
| Therapy | Company | Class | Key Developmental Phase | Notable Trial Data |
|---|---|---|---|---|
| This compound | AstraZeneca | Oral SERD | Phase III (1L+) | BTD in 1L; PFS HR=0.44 in ESR1m [1] [8] |
| Imlunestrant | Eli Lilly | Oral SERD | Phase III (2L+) | Positive results in 2L setting (Dec 2024) [8] |
| Giredestrant | Roche | Oral SERD | Phase III (1L) | Readout expected Dec 2025 (1L) [8] |
| Vepdegestrant (ARV-471) | Pfizer / Arvinas | PROTAC ER Degrader | Phase III (2L+) | BTD; NDA submitted (Jun 2025) [8] [9] |
| Elacestrant (Orserdu) | Stemline Menarini | Oral SERD | Approved (2L+) | FDA-approved Jan 2023 for 2L+ ESR1m [8] |
This data compares switching to this compound + CDK4/6 inhibitor versus continuing with an Aromatase Inhibitor (AI) + CDK4/6 inhibitor in patients with emergent ESR1 mutations during first-line treatment [1] [2] [3].
| Parameter | This compound + CDK4/6i | AI + CDK4/6i | Result |
|---|---|---|---|
| Primary Efficacy Endpoint | |||
| Median PFS (months) | 16.0 | 9.2 | HR: 0.44 (95% CI: 0.31-0.60); p<0.00001 [2] |
| Patient-Reported Outcomes (PROs) | |||
| Time to Deterioration (TTD) in GHS/QoL (months) | 23.0 | 6.4 | HR: 0.53 (95% CI: 0.33-0.82) [2] |
| TTD in Pain | - | - | HR: 0.57 (95% CI: 0.37-0.86) [1] |
| TTD in Physical Functioning | - | - | HR: 0.74 (95% CI: 0.44-1.24) [1] |
| TTD in Breast Symptoms | - | - | HR: 0.59 (95% CI: 0.28-1.24) [1] |
| Common All-Cause Adverse Events (Grade ≥3) | |||
| Neutropenia | 45% | 34% | [2] |
| Leukopenia | 10% | 3% | [2] |
| Anaemia | 5% | 5% | [2] |
| Treatment Discontinuation (Due to AE) | 1% (Cami), 1% (CDK4/6i) | 2% (AI), 1% (CDK4/6i) | [2] |
To help you interpret the data, here are the experimental designs of the key clinical trials that evaluated this compound in combination with CDK4/6 inhibitors.
ESR1 mutation (without radiological progression), improves outcomes [2] [3].ESR1 mutation detected in ctDNA [2] [3].The following diagram illustrates the transformative treatment strategy and ctDNA-guided design of the SERENA-6 trial.
ESR1 mutations, a recognized driver of resistance to Aromatase Inhibitors, to extend the benefit of first-line CDK4/6 inhibitor-based therapy [2] [6].